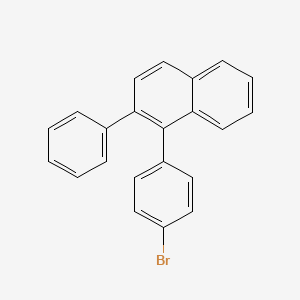![molecular formula C21H12ClNO B15125301 10-Chloro-2-phenylphenanthro[3,4-d]oxazole](/img/structure/B15125301.png)
10-Chloro-2-phenylphenanthro[3,4-d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Chloro-2-phenylphenanthro[3,4-d]oxazole is a heterocyclic compound characterized by its unique structure, which includes a phenanthrene backbone fused with an oxazole ring and substituted with a chlorine atom and a phenyl group. This compound is known for its stability and distinct chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-2-phenylphenanthro[3,4-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 9,10-phenanthrenequinone with 2-aminobenzophenone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
10-Chloro-2-phenylphenanthro[3,4-d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution: The phenyl and phenanthrene rings can undergo electrophilic substitution reactions, such as nitration or bromination.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in organic synthesis or as intermediates in the production of pharmaceuticals and other fine chemicals .
Aplicaciones Científicas De Investigación
10-Chloro-2-phenylphenanthro[3,4-d]oxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 10-Chloro-2-phenylphenanthro[3,4-d]oxazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-1,3-oxazoline
- 2-Phenyl-4,5-dihydro-1,3-oxazole
- 2-Phenyl-4,5-dihydrooxazole
- 4,5-Dihydro-2-phenyloxazole
Uniqueness
10-Chloro-2-phenylphenanthro[3,4-d]oxazole is unique due to its specific substitution pattern and the presence of both phenyl and phenanthrene moieties. This structural uniqueness imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C21H12ClNO |
|---|---|
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
10-chloro-2-phenylnaphtho[2,1-g][1,3]benzoxazole |
InChI |
InChI=1S/C21H12ClNO/c22-16-10-8-13-6-7-14-9-11-18-20(19(14)17(13)12-16)24-21(23-18)15-4-2-1-3-5-15/h1-12H |
Clave InChI |
OVSSHXQZHDRKMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(O2)C4=C(C=CC5=C4C=C(C=C5)Cl)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15125218.png)
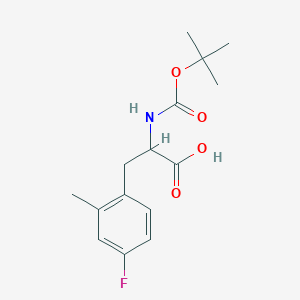
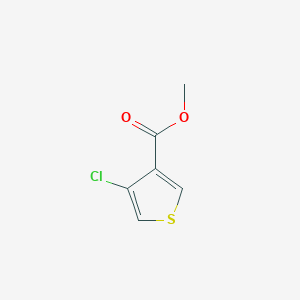


![2,3,3a,3b,4,5,10,10a,10b,11,12,12a-Dodecahydro-1,6,10a,12a-tetraMethyl-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol](/img/structure/B15125245.png)
![2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B15125247.png)

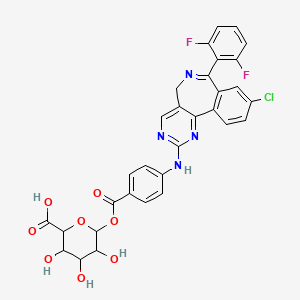
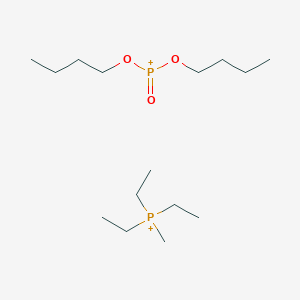
![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B15125269.png)
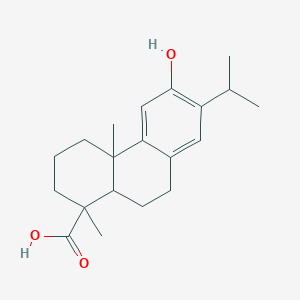
![2-(Bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one](/img/structure/B15125276.png)
